molecular formula C11H12ClN3 B1482405 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine CAS No. 2092709-99-2

2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1482405
CAS RN: 2092709-99-2
M. Wt: 221.68 g/mol
InChI Key: JOOKPISPQLNZNX-UHFFFAOYSA-N
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Description

The compound “2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a type of organochlorine compound. It consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent and a precursor to pyridine-containing ligands .


Synthesis Analysis

The synthesis of similar compounds, such as 4-(chloromethyl)pyridine hydrochloride, involves several steps. For instance, 4-methylpyridine can be oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid can then react with methanol to produce methyl pyridine-4-carboxylate. This compound can be reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-chloromethylpyridine, has been studied. For instance, the crystal structure of 2-chloromethylpyridine is monoclinic, with specific dimensions and angles .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-chloromethylpyridine, have been studied. For instance, 2-chloromethylpyridine is a white solid with a melting point of 79 °C .

Scientific Research Applications

Magnetic Resonance Imaging (MRI) Contrast Agents

This compound has been utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are sensitive to Zn^2+ ions and serve as contrast agents in MRI scans . The ability to respond to specific ions makes them valuable for imaging certain types of tissue or disease states where Zn^2+ levels are altered.

Anti-Inflammatory Pharmaceuticals

In the realm of medicinal chemistry, derivatives of pyrimidine, which share a structural similarity with the given compound, have shown potent anti-inflammatory effects . The incorporation of chloromethyl and pyridine groups on the pyrimidine ring enhances the inhibitory activities against NO secretion and iNOS expression, which are crucial in the inflammatory response.

Organic Synthesis

The chloromethyl group in this compound acts as a reactive site for alkylation reactions. It has been used in base-catalyzed alkylation of p-tert-butylcalix6arene and p-tert-butylcalix5arene in DMF . This application is significant in the synthesis of larger, more complex organic molecules.

Peptide Research

In peptide synthesis, protecting groups are essential. This compound finds application as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of peptides, a critical step in peptide research.

Mechanism of Action

The mechanism of action of similar compounds, such as 2-chloromethylpyridine, involves alkylating agents. It is a precursor to pyridine-containing ligands .

Safety and Hazards

The safety and hazards of similar compounds, such as 2-chloromethylpyridine, have been studied. For instance, 2-chloromethylpyridine is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

The future directions of research on similar compounds, such as trifluoromethylpyridines, include their applications in the agrochemical and pharmaceutical industries. They are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name

2-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOKPISPQLNZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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